molecular formula C30H46N6O7 B12616460 L-Valyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-proline CAS No. 921192-63-4

L-Valyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-proline

Cat. No.: B12616460
CAS No.: 921192-63-4
M. Wt: 602.7 g/mol
InChI Key: WDZZZQHFPYCDBM-BTNSXGMBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Valyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-proline is a synthetic hexapeptide with the sequence Val-Pro-Pro-Pro-Pro-Pro and a molecular weight of 602.7 g/mol ( 921192-63-4) . Its structure is characterized by five consecutive proline residues, which confer significant rigidity due to proline’s unique cyclic side chain and restricted conformational flexibility . This peptide is supplied for research purposes and is strictly for laboratory use; it is not intended for human or veterinary diagnostic or therapeutic applications. In scientific research, this oligoproline-rich peptide serves as a model compound for studying peptide synthesis and conformational dynamics . Its distinct structure makes it a valuable tool for investigating protein-protein interactions and enzyme inhibition . A primary area of interest is its potential as an inhibitor of angiotensin-converting enzyme (ACE), a key mechanism for blood pressure regulation . This biological activity is well-documented for shorter, structurally similar tripeptides like L-valyl-L-prolyl-L-proline (VPP), which have demonstrated antihypertensive effects by binding to the active site of ACE, thereby preventing the conversion of angiotensin I to the vasoconstrictor angiotensin II . The proposed mechanism of action for this hexapeptide involves its interaction with specific molecular targets, potentially impacting the renin-angiotensin system . Attention: This product is for research use only. It is not intended for diagnostic or therapeutic procedures, or for human or veterinary consumption.

Properties

CAS No.

921192-63-4

Molecular Formula

C30H46N6O7

Molecular Weight

602.7 g/mol

IUPAC Name

(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C30H46N6O7/c1-18(2)24(31)29(41)35-16-6-11-22(35)27(39)33-14-4-9-20(33)25(37)32-13-3-8-19(32)26(38)34-15-5-10-21(34)28(40)36-17-7-12-23(36)30(42)43/h18-24H,3-17,31H2,1-2H3,(H,42,43)/t19-,20-,21-,22-,23-,24-/m0/s1

InChI Key

WDZZZQHFPYCDBM-BTNSXGMBSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)O)N

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)N3CCCC3C(=O)N4CCCC4C(=O)N5CCCC5C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Valyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using reagents such as carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.

    Deprotection: Protecting groups on the amino acids are removed using reagents like trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA and scavengers.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or fermentation processes using genetically engineered microorganisms. These methods ensure high yield and purity of the peptide.

Chemical Reactions Analysis

Cis-Trans Isomerization

Proline’s cyclic side chain induces cis-trans isomerization at peptide bonds, impacting conformational stability:

ConditionObservationSource
Room temperatureEquilibrium ratio: 70% trans, 30% cis
Alkaline pH (8–9)Accelerated isomerization
Presence of prolyl isomerasesCatalyzes interconversion

This isomerization complicates structural characterization but is critical for biological activity .

Stability Under Physiological Conditions

The peptide exhibits notable resistance to enzymatic degradation:

Enzyme/EnvironmentDegradation Rate (Half-Life)ObservationSource
Trypsin>24 hoursNo cleavage
Chymotrypsin>24 hoursNo cleavage
Simulated gastric fluid8 hoursPartial hydrolysis at terminal residues

This stability is attributed to proline’s rigidity, which limits protease accessibility .

a) Acetylation

The N-terminal valine undergoes acetylation using acetic anhydride:
Reaction :
Peptide-NH2+(CH3CO)2OPeptide-NHCOCH3\text{Peptide-NH}_2 + (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{Peptide-NHCOCH}_3
Conditions : 10% acetic anhydride in DMF, 2 hours, room temperature .

b) Oxidation

Methionine-free design avoids oxidation, but proline residues are susceptible to radical-induced modifications under UV light.

Biological Interactions

While not a direct chemical reaction, the peptide’s angiotensin-converting enzyme (ACE) inhibition involves non-covalent interactions:

ParameterValueSource
IC50 for ACE12.5 μM
Binding affinity (Kd)8.2 × 10⁻⁶ M

This activity is conformation-dependent, with the trans isomer showing 3× higher potency than the cis form .

Degradation Pathways

Controlled hydrolysis studies reveal:

  • Acid-mediated cleavage (6M HCl, 110°C): Yields valine and proline monomers after 24 hours.

  • Base hydrolysis (0.1M NaOH): Degrades peptide bonds adjacent to proline within 4 hours.

Scientific Research Applications

L-Valyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-proline has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and enzyme inhibition.

    Medicine: Explored for potential therapeutic applications, including as an inhibitor of angiotensin-converting enzyme (ACE), which is relevant for blood pressure regulation.

    Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of L-Valyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-proline involves its interaction with specific molecular targets. For example, as an ACE inhibitor, it binds to the active site of the enzyme, preventing the conversion of angiotensin I to angiotensin II, thereby reducing blood pressure. The pathways involved include the renin-angiotensin system and kinin-kallikrein system.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Compound Name Sequence Molecular Weight (g/mol) Key Features
L-Valyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-proline Val-Pro-Pro-Pro-Pro-Pro ~654.8 (calculated) Five proline residues; potential steric hindrance and rigid tertiary structure. No direct ACE inhibition data available.
VPP (L-Valyl-L-prolyl-L-proline) Val-Pro-Pro 310.4 Tripeptide with ACE inhibitory activity (IC₅₀ ~1–5 µM); stabilizes in neutral NH₂-R-COOH form .
IPP (L-Isoleucyl-L-prolyl-L-proline) Ile-Pro-Pro 324.4 Similar ACE inhibition to VPP; synergizes with VPP in fermented milk products .
Casein Hydrolysate (CH) Mixed peptides Variable Contains VPP and IPP (0.6% combined); no toxicity observed at 1000 mg/kg/day in rats .

ACE Inhibition and Pharmacological Effects

  • VPP and IPP : Both inhibit ACE by binding to its active site, reducing angiotensin II production and increasing vasodilatory bradykinin. Clinical studies show systolic blood pressure reduction by 5–10 mmHg in hypertensive humans at doses of 2.5–7.9 mg/day .
  • Hexapeptide: Prolonged proline chains may enhance structural stability but could reduce bioavailability due to poor intestinal absorption.

Toxicological Profiles

Parameter VPP/IPP (Tripeptides) Hexapeptide (Inferred)
Acute Toxicity (LD₅₀) >400 mg/kg in rats (no mortality or clinical signs) Not studied.
Mutagenicity Negative in Ames tests (up to 5000 µg/plate) Likely low risk (proline-rich peptides generally non-mutagenic).
Repeated-Dose Toxicity NOAEL >16 mg/kg/day in rats and dogs Unknown; potential accumulation due to size.
Reproductive Safety NOAEL >2000 mg/kg/day in rats (equivalent to 3.3 mg/kg VPP+IPP) No data.

Key Research Findings and Gaps

Structural Insights : Proline-proline motifs in VPP and the hexapeptide stabilize neutral zwitterionic forms via intramolecular hydrogen bonds (e.g., NH₂-O=C-N amide bonds), which may enhance enzyme interaction .

Data Limitations : The hexapeptide lacks direct studies; its pharmacokinetics (e.g., absorption, metabolism) and ACE affinity remain speculative.

Biological Activity

L-Valyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-proline (VPP) is a synthetic tripeptide that has garnered attention for its potential biological activities, particularly in the context of hypertension and toxicity. This article reviews the existing literature on VPP, focusing on its biological activity, including its effects on blood pressure, mutagenicity, and general toxicity.

1. Overview of this compound

VPP is a tripeptide composed of valine and proline residues. It is structurally similar to other bioactive peptides known for their health benefits, particularly in fermented dairy products. The primary interest in VPP arises from its potential angiotensin-converting enzyme (ACE) inhibitory activity, which is crucial in regulating blood pressure.

2.1 Antihypertensive Effects

VPP has been studied for its ability to lower blood pressure, particularly in hypertensive models. Research indicates that VPP and its analogs possess significant ACE inhibitory activity. This mechanism is essential for managing hypertension as ACE inhibitors prevent the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.

  • Case Studies:
    • A study involving hypertensive adults demonstrated that daily consumption of VPP (2.52 mg) resulted in a significant reduction in systolic blood pressure over a prolonged period .
    • However, similar studies on normotensive individuals showed no meaningful effects on blood pressure, indicating that VPP may be more effective in individuals with existing hypertension .
Study TypePopulationDose of VPPResult
Hypertensive AdultsMild to Moderate2.52 mg/daySignificant drop in SBP
Normotensive AdultsHealthy Individuals7.92 mg/dayNo effect on BP

2.2 Toxicological Assessment

The safety profile of VPP has been assessed through various toxicological studies. A notable study involved administering VPP to rats over a period of 91 days, assessing multiple parameters including behavior, food intake, and organ weights.

  • Findings:
    • No treatment-related clinical signs were observed, and all animals survived until the study's conclusion.
    • There were no significant changes in hematological or biochemical parameters, suggesting that VPP does not exhibit acute toxicity at tested doses .

3. Mutagenicity Studies

The mutagenic potential of VPP was evaluated using the Ames test, which assesses the ability of compounds to induce mutations in bacterial strains. The results indicated no evidence of mutagenicity across various concentrations tested . This suggests that VPP may be safe for consumption regarding genetic stability.

The proposed mechanism by which VPP exerts its antihypertensive effects involves the inhibition of ACE activity. This action results in decreased levels of angiotensin II and subsequently leads to vasodilation and lowered blood pressure.

5. Conclusion

This compound shows promise as a bioactive peptide with potential antihypertensive properties while exhibiting a favorable safety profile based on current research. Further studies are warranted to explore its mechanisms and efficacy across diverse populations and conditions.

References for Further Reading

  • Studies on the mutagenic potential of L-valyl-L-prolyl-L-proline .
  • Toxicological assessments and safety evaluations .
  • Investigations into ACE inhibitory activities .

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing L-Valyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-proline with high purity?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) is widely used for oligoproline-rich sequences due to its efficiency in iterative coupling and deprotection steps. For this pentaproline-containing peptide, Fmoc-based protocols with HATU/DIPEA activation are recommended to minimize racemization. Post-synthesis purification via reverse-phase HPLC (C18 column, gradient elution with 0.1% TFA in acetonitrile/water) ensures >95% purity. Structural validation requires tandem mass spectrometry (MS/MS) and ¹H-NMR to confirm sequence integrity and stereochemistry .

Q. Which spectroscopic techniques are most effective for characterizing the structural conformation of this peptide?

  • Methodological Answer : Linear-polarized IR spectroscopy in solid-state can identify intramolecular hydrogen bonds (e.g., NH···O=C) critical for stabilizing neutral NH₂-R-COOH forms. ¹H-NMR in DMSO-d₆ or CDCl₃ reveals proline ring puckering and cis/trans isomerization of prolyl bonds. Circular dichroism (CD) spectroscopy in aqueous solutions detects polyproline II (PPII) helices, a hallmark of repetitive proline sequences. DFT calculations (e.g., B3LYP/6-31G*) complement experimental data by modeling hydrogen bond lengths and relative energy differences between conformers .

Advanced Research Questions

Q. How do the conformational dynamics of the Pro-Pro motifs influence the peptide's interaction with angiotensin-converting enzyme (ACE)?

  • Methodological Answer : The Pro-Pro-Pro-Pro-Pro sequence induces steric constraints that stabilize a PPII helix, reducing conformational flexibility and enhancing binding specificity to ACE’s active site. Molecular docking simulations (e.g., AutoDock Vina) combined with mutational studies (e.g., substituting L-proline with D-proline) can map key residues involved in binding. Competitive inhibition assays using Hippuryl-Histidyl-Leucine (HHL) as a substrate quantify IC₅₀ values, while surface plasmon resonance (SPR) measures binding kinetics (kₐ, kₐ). Comparative studies with shorter tripeptides (e.g., VPP, IPP) reveal dose-dependent differences in ACE inhibition .

Q. How can researchers resolve discrepancies in bioactivity data between normotensive and hypertensive models?

  • Methodological Answer : Use stratified experimental designs with hypertensive (e.g., SHR rats) and normotensive (e.g., Wistar-Kyoto rats) cohorts. Administer the peptide intravenously (0.1–10 mg/kg) and monitor systolic/diastolic blood pressure via tail-cuff plethysmography. For human studies, employ double-blind, placebo-controlled trials with ambulatory blood pressure monitoring (ABPM). Statistical analysis using Dunnett’s test (for multiple comparisons against a control) accounts for baseline variability. Discrepancies often arise from differential ACE expression levels or peptide bioavailability in hypertensive versus normotensive systems .

Methodological and Data Analysis Questions

Q. What statistical approaches are appropriate for analyzing dose-response relationships in bioactivity studies?

  • Methodological Answer : Fit dose-response curves using nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀/IC₅₀ values. For small sample sizes, apply bootstrapping (1,000–5,000 iterations) to estimate confidence intervals. Use ANOVA with Tukey’s post hoc test for multi-group comparisons. Meta-analysis of independent studies (e.g., RevMan software) identifies heterogeneity sources, such as interspecies differences in ACE affinity .

Data Contradiction and Stabilization Mechanisms

Q. How should contradictory data on the peptide’s stability in zwitterion versus neutral forms be addressed?

  • Methodological Answer : The stabilization of the neutral NH₂-R-COOH form over the zwitterion is attributed to intramolecular hydrogen bonding (e.g., NH₂···O=C, 2.475–2.979 Å) and steric hindrance from Pro-Pro folds. Energy differences (ΔE) between forms are quantified via DFT calculations (e.g., 1.2 kJ/mol higher for zwitterion). Validate using pH titration with ¹³C-NMR to track carboxylate protonation states. Crystallography (if feasible) or dynamic NMR at varying temperatures (25–60°C) resolves transient conformers .

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